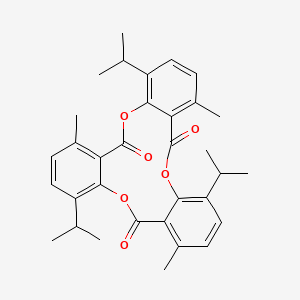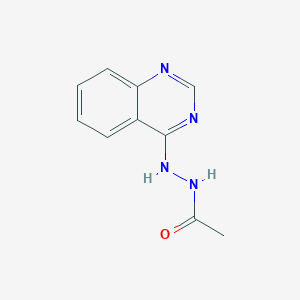![molecular formula C21H17N2S+ B1225474 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)
3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium is a member of imidazoles.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
The compound 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium, with its quinazoline derivative characteristics, finds applications in the field of optoelectronics. Notably, quinazoline derivatives are incorporated into π-extended conjugated systems, providing significant value in creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, aryl(hetaryl) substituted quinazolines with π-extended conjugated systems have demonstrated prominent electroluminescent properties. They are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives are recognized for their high-efficiency phosphorescent materials in OLEDs. Additionally, pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells. Pyrimidine derivatives with phenylacridine or phenylphenoxazine fragments are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Catalytic and Synthetic Applications
Further research highlights the synthetic importance of compounds related to this compound. A study described the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, revealing the incorporation of various fused heterocycles in pyrimidine nucleus to enhance biological activity. Barbituric acids and their thio analogues serve as starting materials for synthesizing various fused pyrimidines, demonstrating the compound's synthetic versatility and its potential role in creating biologically potent pyrimido[4,5-b]quinolines with significant therapeutic importance (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Medicinal Chemistry and Biological Importance
Quinoline and benzimidazole derivatives, including those related to this compound, have been investigated extensively due to their wide range of therapeutic potential with lesser adverse effects. These heterocyclic compounds are fundamental building blocks in developing novel bioactive compounds and have found uses in treating various illnesses, including cancer, bacterial and fungal infections, DNA damage, and more. The hybrid molecules, combining bioactive heterocyclic moieties, are part of a strategy to overcome microbial resistance, highlighting the significance of these compounds in the discovery and development of novel antimicrobial drugs (Salahuddin et al., 2023).
Propiedades
Fórmula molecular |
C21H17N2S+ |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium |
InChI |
InChI=1S/C21H17N2S/c1-2-8-17(9-3-1)23-19(20-11-6-14-24-20)15-22-18-10-5-4-7-16(18)12-13-21(22)23/h1-11,14-15H,12-13H2/q+1 |
Clave InChI |
GQURBCLQYBAANB-UHFFFAOYSA-N |
SMILES |
C1CC2=[N+](C=C(N2C3=CC=CC=C3)C4=CC=CS4)C5=CC=CC=C51 |
SMILES canónico |
C1CC2=[N+](C=C(N2C3=CC=CC=C3)C4=CC=CS4)C5=CC=CC=C51 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)




